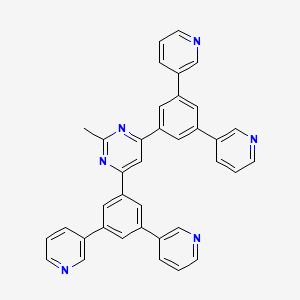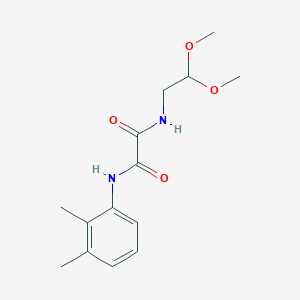
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide, also known as DMPX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPX is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a key target for the development of new drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed new classes of compounds and methods for their synthesis, aiming at applications in catalysis and material science. For example, the synthesis of chiral C(2)-symmetric bisferrocenyldiamines demonstrates the potential of these compounds in asymmetric catalysis, offering high enantioselectivity in reactions such as asymmetric cyclopropanation of olefins. The structural characterization of these compounds, including X-ray crystallography, provides insights into their reactivity and interaction with substrates (Jeonghoon Song et al., 1999).
Photolabile Chelators
The development of photolabile chelators, such as those based on dimethoxyphenyl derivatives, has important implications in biological research. These compounds can rapidly release divalent cations like Ca2+ upon illumination, enabling precise control over biological processes in studies of cell signaling and muscle contraction (J. Kaplan & G. Ellis‐Davies, 1988).
Electrochemistry and Polymer Synthesis
The electrochemistry of organosilicon compounds, including those with dimethoxyethyl groups, has been explored for the synthesis of polymers with potential applications in materials science. The electrolysis of bis(chlorosilyl)ethanes in dimethoxyethane has led to the formation of poly(disilanylene)ethylenes, highlighting the utility of these compounds in developing new materials with specific properties (A. Kunai et al., 1992).
Antihypertensive Activity
In pharmacological research, derivatives of ethanediamine, structurally related to N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)ethanediamide, have been synthesized and evaluated for their antihypertensive activity. These studies aim to discover new therapeutic agents by exploring the structure-activity relationships of these compounds (P. Manoury et al., 1986).
Crystal Engineering
In the field of crystal engineering, the cocrystallization of meso-1,2-diphenyl-1,2-ethanediol with bisimines demonstrates the potential of using dimethoxyethyl and related compounds for developing supramolecular structures. These structures are based on molecular recognition and have implications in the design of novel materials and catalysts (Alicia Reyes-Arellano et al., 1995).
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-9-6-5-7-11(10(9)2)16-14(18)13(17)15-8-12(19-3)20-4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRRWJHDJKHUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

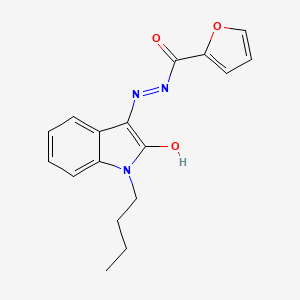
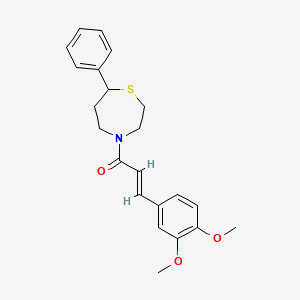
![ethyl 2-(2-((5-((3-methoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2992307.png)
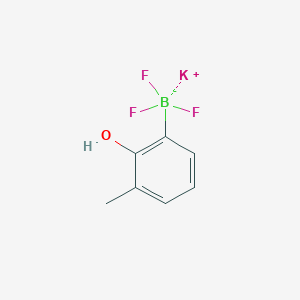
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2992310.png)
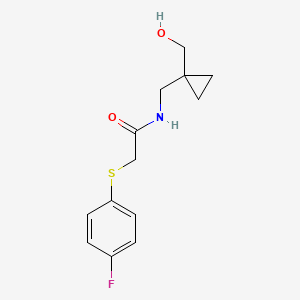
![1-Methyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]phthalazine](/img/structure/B2992312.png)

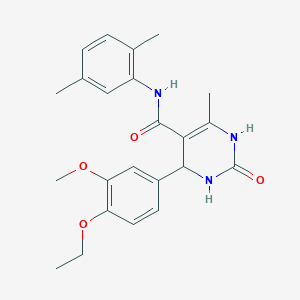
![Methyl 2-(4-cyanobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2992318.png)
![Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate](/img/structure/B2992319.png)
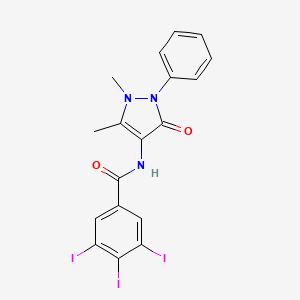
![4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid](/img/structure/B2992323.png)
